Disodium iminodiacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

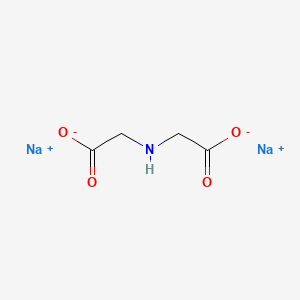

disodium;2-(carboxylatomethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXVIVNBOQIMTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-73-4 (Parent) | |

| Record name | Disodium iminodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027340 | |

| Record name | Disodium iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [TCI America MSDS] | |

| Record name | Glycine, N-(carboxymethyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-, sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

928-72-3, 207398-95-6 | |

| Record name | Disodium iminodiacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(carboxymethyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium iminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium iminodi(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM IMINODIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2K1N8RVKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Disodium Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile

Disodium (B8443419) iminodiacetate (B1231623), also known as disodium 2,2'-iminodiacetate or IDA, is the disodium salt of iminodiacetic acid. It is a white to yellow crystalline powder.[1] This compound is widely utilized as a chelating agent, a key intermediate in the synthesis of the herbicide glyphosate, and as a component in various industrial and pharmaceutical applications.[2][3] Its ability to form stable complexes with metal ions makes it valuable in controlling metal ion activity in solution.[3]

General Chemical Properties

The fundamental chemical identifiers and properties of disodium iminodiacetate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 928-72-3 | [4][5] |

| Molecular Formula | C₄H₅NNa₂O₄ | [1][4][5] |

| Molecular Weight | 177.07 g/mol | [1][4][6] |

| Appearance | White to yellow crystalline powder | [1][5][7] |

| Odor | Odorless | [7] |

Chemical Structure

This compound consists of a central secondary amine nitrogen atom bonded to two methylene (B1212753) carboxylate (-CH₂COO⁻) groups. The negative charges on the two carboxylate groups are balanced by two sodium ions. The parent acid, iminodiacetic acid, is a dicarboxylic acid and an amino acid. The presence of both the amine nitrogen and the two carboxylate groups allows this compound to act as a tridentate ligand in coordination chemistry, binding to a single metal ion through the nitrogen and both oxygen atoms of the carboxylate groups.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various fields. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | >300°C (decomposes) | [7] |

| Boiling Point | 370.6°C at 760 mmHg | [1][4] |

| Density | 1.436 - 1.55 g/cm³ | [1][7] |

| Solubility in Water | Freely soluble (≥500 g/L at 20°C) | [7] |

| Solubility in Organic Solvents | Insoluble | [7] |

| pH (1% aqueous solution) | 9.0 - 10.5 | [7] |

| pKa (of Iminodiacetic Acid) | pKa₁ = 2.98, pKa₂ = 9.89 | [1][4][5] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [8][9][10] |

| Incompatibilities | Strong oxidizing agents | [8][10] |

Experimental Protocols

Detailed methodologies for determining the key properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline substance using a melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered and thoroughly dried in a desiccator.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[11]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[11]

-

Set the apparatus to heat at a moderate rate initially.

-

-

Measurement:

-

For a preliminary, rapid determination, heat the sample quickly to find an approximate melting range.[7]

-

Allow the apparatus to cool.

-

For an accurate measurement, use a fresh sample. Heat at a medium rate to approximately 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[7][11]

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting point is reported as this range. Given that this compound decomposes at high temperatures, observation of charring or darkening should also be noted.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility is determined by the shake-flask method, which is considered a reliable technique.

-

Preparation:

-

Add an excess amount of this compound to a series of flasks containing a known volume of purified water at a constant temperature (e.g., 20°C).

-

The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Seal the flasks and agitate them in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the flasks to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This can be achieved by filtration through a 0.45 µm syringe filter.

-

Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or titration.

-

The determined concentration represents the equilibrium solubility at that temperature.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for assessing the purity of this compound. As the analyte lacks a strong chromophore, indirect UV detection or pre-column derivatization may be necessary. The following is a conceptual workflow.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector. A low wavelength (e.g., 210 nm) may be used, or a derivatization agent can be employed to enhance detection.

-

-

Solution Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in purified water to a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

All solutions should be filtered through a 0.45 µm syringe filter before injection.[12]

-

-

Analysis:

-

Inject a blank (water) to establish a baseline.

-

Perform multiple injections of the standard solution to verify system suitability (e.g., reproducibility of retention time and peak area).

-

Inject the sample solution.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: Workflow for HPLC Purity Analysis.

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties that are foundational to its use in research and industry. Its high water solubility, stability under normal conditions, and chelating ability are its most significant attributes. The experimental protocols outlined provide standardized methods for the verification of its identity, purity, and key physical constants, ensuring its suitability for high-stakes applications in drug development and scientific research.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Iminodiacetic Acid [drugfuture.com]

- 5. Iminodiacetic acid CAS#: 142-73-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. padproject.nd.edu [padproject.nd.edu]

The Core Function of Disodium Iminodiacetate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA), the disodium salt of iminodiacetic acid (IDA), is a versatile molecule whose fundamental function lies in its ability to act as a chelating agent. This property of forming stable complexes with metal ions is the cornerstone of its wide-ranging applications across various scientific disciplines, including a significant and expanding role in drug development and medical diagnostics. This technical guide delves into the core functions of DSIDA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support researchers in leveraging its unique chemical characteristics.

Physicochemical Properties and Chelating Action

DSIDA is a white crystalline powder with high solubility in water.[1] Its chemical structure, featuring a central nitrogen atom bonded to two acetate (B1210297) groups, allows it to act as a tridentate ligand, binding to a single metal ion through the nitrogen atom and the two carboxylate groups. This forms two stable five-membered chelate rings, a configuration that imparts high stability to the resulting metal complex.[1]

Chemical and Physical Data

The key physicochemical properties of Disodium Iminodiacetate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄H₅NNa₂O₄ |

| Molecular Weight | 177.07 g/mol [2] |

| CAS Number | 928-72-3[1] |

| Appearance | White crystalline powder[1] |

| Solubility | Highly soluble in water |

| Melting Point | >300 °C (decomposes)[1] |

Metal Ion Chelation and Stability Constants

The primary function of DSIDA is its ability to chelate a wide variety of metal ions. The stability of these complexes is a critical parameter for its application and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The table below presents the critically evaluated stability constants of iminodiacetic acid (the parent acid of DSIDA) with several biologically and pharmaceutically relevant metal ions.

| Metal Ion | Log K₁ | Log K₂ |

| Ca²⁺ | 3.6 | 2.8 |

| Mg²⁺ | 3.9 | 2.8 |

| Mn²⁺ | 7.0 | 4.9 |

| Fe²⁺ | 7.9 | 5.8 |

| Co²⁺ | 8.9 | 6.6 |

| Ni²⁺ | 9.7 | 7.3 |

| Cu²⁺ | 10.6 | 6.9 |

| Zn²⁺ | 8.5 | 6.2 |

| Cd²⁺ | 6.9 | 5.2 |

| Pb²⁺ | 8.5 | 6.1 |

| Fe³⁺ | 11.1 | 9.0 |

Data sourced from a critical evaluation of stability constants published by IUPAC. The values represent stepwise formation constants (K₁ and K₂).

Applications in Drug Development and Diagnostics

The chelating properties of the iminodiacetate scaffold are harnessed in several key areas of drug development and medical diagnostics.

Radiopharmaceuticals for Hepatobiliary Imaging

Derivatives of iminodiacetic acid are fundamental to a class of radiopharmaceuticals used for hepatobiliary scintigraphy, commonly known as HIDA (Hepatobiliary Iminodiacetate) scans.[3] In this application, a derivative of IDA is complexed with Technetium-99m (⁹⁹ᵐTc), a gamma-emitting radionuclide.[4][5] The resulting ⁹⁹ᵐTc-IDA complex is administered intravenously and is selectively taken up by hepatocytes and excreted into the biliary system.[3] This allows for the non-invasive visualization and functional assessment of the liver, gallbladder, and bile ducts.[3] Different N-substituents on the IDA molecule can be used to modify the pharmacokinetic properties of the complex.[4]

Hepatobiliary transport pathway of ⁹⁹ᵐTc-IDA derivatives.

A Scaffold for Enzyme Inhibitor Development

The metal-binding capability of the IDA scaffold has been exploited in the design of enzyme inhibitors, particularly for metalloenzymes. A notable example is its use as a metal-binding pharmacophore for the development of inhibitors against New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance in bacteria.[6][7] By serving as a fragment that can be elaborated upon, IDA provides a starting point for the synthesis of more potent and selective inhibitors that can coordinate with the metal ions in the enzyme's active site, thereby blocking its function.[6][7]

IDA as a pharmacophore for metalloenzyme inhibition.

Functionalization of Nanoparticles for Targeted Drug Delivery

Iminodiacetate can be used to functionalize nanoparticles, creating a pH-responsive drug delivery system.[8] At physiological pH, the deprotonated carboxyl groups of IDA on the nanoparticle surface can electrostatically bind to positively charged drug molecules.[8] When the nanoparticle reaches the acidic microenvironment of a tumor or is taken up into acidic endosomes, the carboxyl groups become protonated.[8] This charge reversal weakens the interaction with the drug, leading to its targeted release at the desired site, which can enhance therapeutic efficacy and reduce systemic toxicity.[8]

Experimental Protocols

Protocol for Synthesis of IDA-Functionalized Magnetic Nanoparticles for Drug Delivery

This protocol describes the synthesis of iminodiacetate-functionalized magnetic nanoparticles (Fe₃O₄-IDA) for pH-responsive drug delivery.[8]

Materials:

-

Amino-functionalized magnetic nanoparticles (Fe₃O₄-NH₂)

-

Iminodiacetic acid (IDA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

Procedure:

-

Activation of Iminodiacetic Acid:

-

Dissolve 1.33 g of iminodiacetic acid, 2.06 g of DCC, and 1.15 g of NHS in 50 mL of DMSO.

-

Stir the solution at room temperature for 4 hours to activate the carboxyl groups of IDA.

-

-

Functionalization of Nanoparticles:

-

Disperse 100 mg of Fe₃O₄-NH₂ nanoparticles in 20 mL of DMSO.

-

Add the activated IDA solution to the nanoparticle suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Purification:

-

Collect the IDA-functionalized nanoparticles (Fe₃O₄-IDA) using a magnet.

-

Wash the nanoparticles thoroughly with DMSO and then with deionized water.

-

Dry the purified Fe₃O₄-IDA nanoparticles under a vacuum.

-

Workflow for the synthesis of IDA-functionalized nanoparticles.

Protocol for In Vitro Biodistribution Study of a ⁹⁹ᵐTc-IDA Radiopharmaceutical

This protocol outlines a general procedure for assessing the biodistribution of a novel ⁹⁹ᵐTc-IDA derivative in a rodent model.[3]

Materials:

-

⁹⁹ᵐTc-IDA complex (sterile solution)

-

Sterile saline

-

Anesthetic agent

-

Rodent model (e.g., mice or rats)

-

Gamma counter

Procedure:

-

Dose Preparation:

-

Dilute the ⁹⁹ᵐTc-IDA complex with sterile saline to the desired concentration for injection.

-

-

Animal Injection:

-

Anesthetize the animal.

-

Inject a known volume and activity of the ⁹⁹ᵐTc-IDA complex intravenously (e.g., via the tail vein).

-

-

Biodistribution Time Points:

-

At predetermined time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize a group of animals (n=3-5 per time point).

-

-

Tissue Collection and Measurement:

-

Collect blood via cardiac puncture.

-

Dissect and collect major organs (liver, kidneys, spleen, stomach, intestines, heart, lungs, etc.).

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

-

Conclusion

The core function of this compound as a potent chelating agent provides a robust foundation for its application in diverse areas of scientific research, particularly in drug development. Its ability to form stable complexes with a wide range of metal ions has been successfully translated into clinically significant diagnostic agents and has shown great promise as a versatile scaffold for the design of novel therapeutics and targeted drug delivery systems. The quantitative data on its metal-binding affinities and the detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to explore and exploit the unique properties of this important molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Iminodiacetic acid, disodium salt | C4H5NNa2O4 | CID 13575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iminodiacetic Acid as a Novel Metal-Binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Disodium Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA) is a crucial intermediate in the production of various chemicals, most notably the herbicide glyphosate (B1671968), and also finds applications in the synthesis of pharmaceuticals and as a chelating agent.[1][2] The industrial production of DSIDA has evolved, with several distinct synthesis pathways established, each with its own set of advantages and disadvantages regarding yield, purity, cost, and environmental impact. This guide provides a detailed technical overview of the core synthesis pathways, their underlying mechanisms, experimental protocols, and comparative data.

Core Synthesis Pathways

The primary methods for synthesizing disodium iminodiacetate can be categorized into three main routes: the dehydrogenation of diethanolamine (B148213), the hydrolysis of iminodiacetonitrile (B147120), and the reaction of chloroacetic acid with ammonia (B1221849). A less common but notable pathway involves monoethanolamine as a starting material.

Dehydrogenation of Diethanolamine (DEA)

Considered a "greener" and more modern industrial method, this pathway involves the catalytic dehydrogenation of diethanolamine in the presence of a strong base, typically sodium hydroxide (B78521).[2][3][4] This process is favored for its high yield and avoidance of hazardous reagents like hydrogen cyanide.[2]

Mechanism: The reaction proceeds via the oxidation of the two hydroxyethyl (B10761427) groups of diethanolamine to carboxylates. A copper-based catalyst is commonly employed to facilitate this transformation.[5] The reaction is endothermic, which offers a safety advantage as it prevents runaway reactions.[2]

Experimental Protocol:

-

A reaction vessel is charged with diethanolamine, sodium hydroxide (in a molar ratio of approximately 1:2 to 1:2.4 with diethanolamine), and a copper-based catalyst.[6]

-

The reactor is purged with an inert gas, such as nitrogen, and then pressurized.

-

The temperature is elevated to between 160-170°C, and the pressure is maintained in the range of 0.9-1.1 MPa.[6]

-

The reaction is stirred for 4-5 hours, during which hydrogen gas is evolved and can be monitored to track the reaction progress.[6][7]

-

Upon completion, the reaction mixture is cooled, and the catalyst is recovered by filtration. The resulting solution of this compound is of high purity.[2]

Logical Relationship for DEA Pathway

Caption: Dehydrogenation of Diethanolamine to this compound.

Hydrolysis of Iminodiacetonitrile (IDAN)

This is a traditional two-step method. The first step involves the synthesis of iminodiacetonitrile (IDAN), which is then hydrolyzed in the second step to yield this compound.

Mechanism:

-

IDAN Synthesis (Strecker-type reaction): Ammonia, formaldehyde (B43269), and hydrogen cyanide react to form iminodiacetonitrile.[5] The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to minimize the formation of byproducts.[8]

-

Hydrolysis: The nitrile groups of IDAN are hydrolyzed to carboxylate groups in the presence of a base, such as sodium hydroxide.[5]

Experimental Protocol (IDAN Hydrolysis):

-

Iminodiacetonitrile is suspended in water in a reaction vessel.

-

An aqueous solution of sodium hydroxide is added to the suspension.

-

The mixture is heated to 50-100°C and stirred to facilitate the hydrolysis reaction.

-

After the reaction is complete, the solution contains this compound. The product can be isolated by acidification to iminodiacetic acid, followed by crystallization.

Experimental Workflow for IDAN Pathway

Caption: Two-step synthesis of DSIDA via iminodiacetonitrile hydrolysis.

Reaction of Chloroacetic Acid with Ammonia

This method is one of the more economical routes for the synthesis of iminodiacetic acid, which can then be converted to its disodium salt.[7]

Mechanism: The reaction proceeds through the initial formation of glycine (B1666218) from the aminolysis of monochloroacetic acid with ammonia.[9] The glycine then acts as a nucleophile and reacts with a second molecule of monochloroacetic acid to form iminodiacetic acid.[9]

Experimental Protocol:

-

An aqueous solution of ammonia is placed in a reaction vessel.

-

Monochloroacetic acid is gradually added to the ammonia solution while stirring. The reaction is exothermic and the temperature should be controlled.

-

The reaction is allowed to proceed for an extended period, typically around 48 hours at room temperature.

-

The resulting solution, containing iminodiacetic acid, glycine, and ammonium (B1175870) chloride, is then concentrated.

-

To increase the yield, excess ammonia can be removed, and an additional equivalent of monochloroacetic acid can be added to react with the remaining glycine.[9][10]

-

The iminodiacetic acid is then isolated and can be converted to this compound by reacting with two equivalents of sodium hydroxide.

Signaling Pathway for Chloroacetic Acid Route

Caption: Synthesis of DSIDA from chloroacetic acid and ammonia.

Synthesis from Monoethanolamine (MEA)

This pathway presents an alternative to reduce the usage of highly toxic hydrogen cyanide compared to the traditional Strecker-type synthesis starting from ammonia.[11]

Mechanism: The process involves three main steps:

-

Cyanomethylation: Monoethanolamine is reacted with a cyanide source (e.g., hydrogen cyanide or glycolonitrile) and formaldehyde to form N-(cyanomethyl)ethanolamine.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylate in the presence of a hydroxide source to yield N-(2-hydroxyethyl)glycine.

-

Dehydrogenation: The hydroxyethyl group is then oxidized to a second carboxylate group using a metal-containing catalyst, similar to the DEA pathway.[11][12]

Experimental Protocol: An example of this multi-step synthesis starting with 2-aminoethanol (monoethanolamine) and glycolonitrile (B6354644) resulted in a 38% yield of this compound after filtration and analysis by HPLC.[11] The hydrolysis step is typically conducted at a temperature between 0°C and 100°C, while the dehydrogenation step requires higher temperatures.[11]

Comparative Analysis of Synthesis Pathways

| Parameter | Dehydrogenation of DEA | Hydrolysis of IDAN | Reaction of Chloroacetic Acid with Ammonia | Synthesis from MEA |

| Starting Materials | Diethanolamine, Sodium Hydroxide | Ammonia, Formaldehyde, Hydrogen Cyanide, Sodium Hydroxide | Chloroacetic Acid, Ammonia, Sodium Hydroxide | Monoethanolamine, Cyanide Source, Formaldehyde, Sodium Hydroxide |

| Typical Yield | >90% (some sources report ≥98%)[6][13] | 88-92% (for hydrolysis step)[14] | Initially ~67%, can be improved to 91%[9] | ~38% (in a specific patent example)[11] |

| Purity of Product | High[2] | Generally good, requires purification | Requires significant purification | Moderate, requires purification |

| Reaction Conditions | High Temperature (160-170°C), High Pressure (0.9-1.1 MPa)[6] | Moderate Temperature (50-100°C for hydrolysis), pH control crucial for IDAN synthesis[8][14] | Room temperature to moderate heat | Varied temperatures for different steps |

| Key Advantages | High yield, high purity, avoids highly toxic reagents, safer (endothermic)[2] | Established industrial process | Economical starting materials[7] | Reduced use of hydrogen cyanide compared to traditional Strecker synthesis[11] |

| Key Disadvantages | Requires specialized high-pressure equipment | Use of highly toxic hydrogen cyanide, exothermic and potentially hazardous initial step[2][3] | Lower initial yield, significant byproduct formation, extensive purification needed[9] | Multi-step process, moderate yield in reported examples |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, with the dehydrogenation of diethanolamine being the most modern, efficient, and environmentally benign method for large-scale industrial production. While the hydrolysis of iminodiacetonitrile and the reaction of chloroacetic acid with ammonia are established and economically viable routes, they present challenges related to the handling of hazardous materials and the need for extensive purification. The synthesis from monoethanolamine offers a compromise by reducing the amount of cyanide used. The choice of a particular synthesis pathway will depend on a variety of factors, including the desired scale of production, available equipment, cost of starting materials, and safety and environmental considerations. For researchers and drug development professionals, understanding these different synthetic routes is essential for process optimization, cost-effective production, and the development of novel applications for this versatile chemical intermediate.

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. epa.gov [epa.gov]

- 3. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 4. hwcchem.pages.dev [hwcchem.pages.dev]

- 5. rsc.org [rsc.org]

- 6. CN1563021A - Preparation technique for synthesizing glyphosate through dehydrogenation oxidation process for diethanolamine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. US4661614A - Process for the preparation of iminodiacetonitrile - Google Patents [patents.google.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. real.mtak.hu [real.mtak.hu]

- 11. EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates - Google Patents [patents.google.com]

- 12. US6555706B2 - Process for making iminodiacetic acid compounds from monoethanolamine substrates - Google Patents [patents.google.com]

- 13. CN101935288A - Process and device for synthesizing imino diacetate by using diethanol amine - Google Patents [patents.google.com]

- 14. CN1594281A - Process for preparing iminodiacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Disodium Iminodiacetate

Disodium (B8443419) iminodiacetate (B1231623), a versatile chelating agent, serves as a critical component in a multitude of applications, ranging from organic synthesis to the development of pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, properties, and key experimental applications.

Chemical Identity and Synonyms

Disodium iminodiacetate is the disodium salt of iminodiacetic acid. It is commercially available in both anhydrous and hydrated forms.

CAS Numbers:

There are several CAS Registry Numbers associated with this compound and its various forms:

-

928-72-3 : This number is frequently used for the anhydrous form of this compound.[1][2][3][4][5]

-

207398-95-6 : This CAS number typically refers to the hydrate (B1144303) form of this compound.[6][7]

-

17593-73-6 : This number is also associated with the hydrated form of the compound.[8]

Synonyms:

A variety of synonyms are used to refer to this compound, reflecting its chemical structure and common applications. These include:

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H5NNa2O4 | [2][5][9] |

| Molecular Weight | 177.07 g/mol (anhydrous) | [2][9] |

| Appearance | White to off-white crystalline powder or solid | [3][5][7] |

| Solubility | Freely soluble in water (≥500 g/L at 20°C); insoluble in organic solvents.[3][5][8] | |

| Melting Point | >300°C (with decomposition) | [5] |

| Density | 1.45-1.55 g/cm³ | [5] |

| pH (1% solution) | 9.0-10.5 | [5] |

Applications in Research and Development

This compound's ability to form stable complexes with metal ions makes it invaluable in several scientific and industrial fields.

-

Organic Synthesis: It serves as a fundamental building block in various organic reactions.[4]

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), notably in the production of the herbicide glyphosate.[4][10][11]

-

Radiopharmaceuticals: Derivatives of iminodiacetic acid are pivotal in the development of diagnostic imaging agents.[12] Specifically, N-substituted IDA derivatives are used to chelate Technetium-99m (99mTc) for hepatobiliary scintigraphy, a procedure used to evaluate the biliary system.[12]

-

Chelating Agent: In industrial settings, it is used to stabilize metal ions in electroplating solutions and as a buffering agent.[3][5]

Synthesis of this compound

Two primary synthesis routes for this compound are the traditional Strecker process and a more modern, "green" synthesis method.

The traditional Strecker synthesis involves the use of highly toxic hydrogen cyanide.[11][13] The greener alternative utilizes the copper-catalyzed dehydrogenation of diethanolamine, avoiding hazardous reagents and producing a higher yield.[11]

Experimental Protocols

The following provides a detailed methodology for a key application of iminodiacetate derivatives in radiopharmaceutical research.

Protocol: Biodistribution Study of a 99mTc-Iminodiacetate Complex in Rodents

This protocol outlines the steps for evaluating the in vivo distribution of a novel 99mTc-IDA radiopharmaceutical, a critical step in its development as a diagnostic imaging agent.[12]

1. Materials:

-

Healthy rodents (e.g., mice or rats) of a specific strain, sex, and weight range.

-

Prepared and quality-controlled 99mTc-IDA complex.

-

Sterile saline for injection.

-

Syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge).

-

Anesthetic agent.

-

Dissection tools.

-

Counting tubes.

-

Gamma counter.

-

Balance for weighing organs.

2. Procedure:

-

Dose Preparation: The 99mTc-IDA complex is diluted with sterile saline to a suitable concentration for injection (typically 0.1-0.2 mL per animal). A standard of the injectate is prepared for calculating the injected dose.

-

Animal Injection: The animal is anesthetized, and a known volume and activity of the 99mTc-IDA complex are injected intravenously (e.g., via the tail vein).

-

Biodistribution Time Points: At predetermined time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), a group of animals (typically n=3-5 per time point) is euthanized.

-

Tissue Dissection and Collection: Blood is collected via cardiac puncture. Major organs and tissues of interest (e.g., liver, kidneys, spleen, stomach, intestines, heart, lungs, muscle, bone, and brain) are carefully dissected and collected. Urine is also collected if possible.

-

Sample Measurement and Analysis:

-

The collected tissues are weighed.

-

The radioactivity in each tissue sample and the injection standards is measured using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

-

References

- 1. This compound | CAS#:928-72-3 | Chemsrc [chemsrc.com]

- 2. IMINODIACETIC ACID DISODIUM SALT | 928-72-3 [chemicalbook.com]

- 3. CAS 928-72-3: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 207398-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 207398-95-6 | TCI AMERICA [tcichemicals.com]

- 8. 17593-73-6 CAS MSDS (IMINODIACETIC ACID DISODIUM SALT HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Iminodiacetic acid, disodium salt | C4H5NNa2O4 | CID 13575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistryforsustainability.org [chemistryforsustainability.org]

- 11. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 12. benchchem.com [benchchem.com]

- 13. hwcchem.pages.dev [hwcchem.pages.dev]

An In-depth Technical Guide to the Solubility of Disodium Iminodiacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disodium (B8443419) Iminodiacetate (B1231623)

Disodium iminodiacetate (DSIDA) is the disodium salt of iminodiacetic acid, a dicarboxylic acid and a secondary amine. Its chemical structure, featuring two carboxylate groups and a nitrogen atom, makes it an effective tridentate ligand capable of forming stable complexes with metal ions. This property is leveraged in various applications, including as a chelating agent, a component in buffer solutions, and an intermediate in the synthesis of pharmaceuticals and herbicides.

Physicochemical properties of this compound:

-

Molecular Formula: C₄H₅NNa₂O₄

-

Molecular Weight: 177.07 g/mol

-

Appearance: White crystalline powder

-

Water Solubility: Freely soluble (≥500 g/L at 20°C)[1]

The high solubility of this compound in water is attributed to its ionic nature, which allows for strong ion-dipole interactions with polar water molecules. Conversely, it is generally reported as insoluble in organic solvents.[1] This guide will delve into the reasons for this low solubility and provide a framework for its experimental quantification.

Physicochemical Principles Governing Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. This compound is an ionic salt, making it highly polar. Organic solvents, on the other hand, span a wide range of polarities, from polar protic (e.g., methanol, ethanol) to polar aprotic (e.g., acetone, acetonitrile) and non-polar (e.g., toluene, hexane).

The poor solubility of this compound in organic solvents can be attributed to the following factors:

-

High Lattice Energy: As an ionic compound, this compound exists in a crystal lattice with strong electrostatic forces between the sodium cations and the iminodiacetate anions. A significant amount of energy is required to overcome these forces and dissolve the salt.

-

Weak Solute-Solvent Interactions: Organic solvents, even polar ones, generally have lower dielectric constants and are less effective at solvating ions compared to water. The energy released from the interaction between the ions of this compound and the organic solvent molecules is typically insufficient to overcome the lattice energy of the salt.

Qualitative Solubility of this compound in Organic Solvents

While precise quantitative data is not widely available, the expected solubility of this compound in common organic solvents can be qualitatively summarized as follows:

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Very slightly soluble to insoluble |

| Ethanol | Polar Protic | Very slightly soluble to insoluble |

| Acetone | Polar Aprotic | Insoluble |

| Acetonitrile | Polar Aprotic | Insoluble |

| Dichloromethane | Polar Aprotic | Insoluble |

| Toluene | Non-polar | Insoluble |

| Hexane | Non-polar | Insoluble |

Note: This table is based on general chemical principles and qualitative statements found in the literature. Actual quantitative values would need to be determined experimentally.

Experimental Protocol for Determining Solubility

The following is a detailed, generalized methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the equilibrium shake-flask method.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or conductivity) or a gravimetric analysis setup (evaporating dish, oven, desiccator).

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the expected solubility. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, filtered solution to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of dissolved this compound.

-

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent (if detectable) or in a suitable mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

4.3. Data Calculation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

For the gravimetric method:

-

Solubility (g/L) = (Mass of residue (g) / Volume of solution taken (L))

-

-

For the HPLC method:

-

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution factor

-

Visualizing the Process and Principles

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

5.2. Solubility Principles

The diagram below illustrates the relationship between the properties of this compound and its solubility in polar and non-polar solvents.

Caption: Principle of "like dissolves like".

Conclusion

This compound is a highly polar, ionic compound, which dictates its solubility profile. It is readily soluble in water due to strong ion-dipole interactions but is generally considered insoluble in organic solvents due to its high lattice energy and the inability of less polar organic molecules to effectively solvate its ions. For research and development purposes requiring precise solubility data in specific organic media, the generalized experimental protocol provided in this guide offers a robust starting point for its determination. The principles and workflows outlined herein are intended to equip researchers with the necessary knowledge to approach the solubility challenges associated with this and similar compounds.

References

Disodium Iminodiacetate Chelation with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) iminodiacetate (B1231623) (DSIDA), the salt of iminodiacetic acid (IDA), is a versatile chelating agent capable of forming stable complexes with a variety of transition metal ions. This technical guide provides a comprehensive overview of the chelation mechanism of DSIDA with key transition metals, its thermodynamic stability, and the experimental methodologies used for its characterization. Furthermore, this guide explores the implications of this chelation in biological systems, particularly in the context of drug development, by examining its potential to modulate signaling pathways implicated in cancer and neuroinflammation. Detailed experimental protocols for potentiometric titration and UV-Visible spectrophotometry are provided, alongside illustrative diagrams to elucidate the core concepts.

Introduction

Iminodiacetic acid (IDA) is a tridentate ligand, coordinating through its secondary amine nitrogen and two carboxylate oxygen atoms to form two stable five-membered chelate rings with a metal ion.[1] The disodium salt form, DSIDA, is readily soluble in aqueous solutions, making it a convenient ligand for studying metal chelation in biological and pharmaceutical contexts. The ability of DSIDA to sequester transition metal ions is of significant interest in drug development for several reasons. Transition metals such as copper, zinc, and iron are essential for numerous physiological processes, but their dysregulation is implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[2][3] Metal chelation therapy, therefore, presents a promising strategy for restoring metal homeostasis and modulating disease-related signaling pathways.

This guide will delve into the fundamental principles of DSIDA-transition metal chelation, provide quantitative data on complex stability, and offer detailed experimental protocols for researchers.

Chelation Mechanism and Stoichiometry

The chelation of a divalent transition metal ion (M²⁺) by disodium iminodiacetate involves the displacement of water molecules from the metal's coordination sphere by the iminodiacetate ligand. The tridentate nature of the iminodiacetate anion allows it to bind to the metal ion at three points, forming a stable complex. The general chelation reaction can be represented as:

M(H₂O)ₙ²⁺ + [HN(CH₂COONa)₂] → [M(HN(CH₂COO)₂)] + 2Na⁺ + nH₂O

The stoichiometry of the resulting complex is typically 1:1 (metal:ligand), although 1:2 complexes can also form depending on the metal ion, its concentration, and the pH of the solution.

Below is a logical diagram illustrating the stepwise formation of a 1:1 transition metal-iminodiacetate complex.

Caption: Stepwise formation of a 1:1 transition metal-iminodiacetate complex.

Quantitative Data: Stability Constants

The stability of the metal-ligand complex is a critical parameter and is quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The stability constants for iminodiacetic acid with various transition metals have been extensively studied. The following table summarizes critically selected log K values.

| Metal Ion | Log K₁ (ML) | Log K₂ (ML₂) | Ionic Strength (M) | Temperature (°C) | Reference(s) |

| Cu²⁺ | 10.55 | 6.89 | 0.1 | 25 | [3] |

| Ni²⁺ | 8.23 | 6.0 | 0.1 | 25 | [3] |

| Co²⁺ | 7.00 | 5.2 | 0.1 | 25 | [3] |

| Zn²⁺ | 7.03 | 5.3 | 0.1 | 25 | [3] |

| Fe²⁺ | 5.85 | 4.6 | 0.1 | 25 | [3] |

| Mn²⁺ | 3.8 | - | 0.1 | 25 | [3] |

| Fe³⁺ | 11.5 | 9.5 | 0.1 | 25 | [3] |

Note: These values are for iminodiacetic acid (H₂IDA). The chelation with this compound will be pH-dependent.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The principle involves monitoring the change in pH of a solution containing the ligand and the metal ion as a strong base is added. This allows for the calculation of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Materials:

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Thermostated titration vessel

-

Microburette

-

Magnetic stirrer

-

Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

This compound (DSIDA)

-

Transition metal salt (e.g., CuSO₄·5H₂O, ZnCl₂)

-

Inert salt for maintaining constant ionic strength (e.g., 0.1 M KNO₃)

-

High-purity water

Procedure (Calvin-Bjerrum Titration Method):

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired temperature (e.g., 25 °C).

-

Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel, maintaining a constant total volume and ionic strength:

-

Acid Titration: A known volume of standard HCl and inert salt.

-

Ligand Titration: The same as the acid titration, but with the addition of a known concentration of DSIDA.

-

Metal-Ligand Titration: The same as the ligand titration, but with the addition of a known concentration of the transition metal salt. The metal-to-ligand ratio is typically varied (e.g., 1:1, 1:2, 1:5) to investigate different complex species.

-

-

Titration: Titrate each solution with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.05 mL) and record the pH reading after it stabilizes.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added for each titration.

-

From the acid and ligand titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values.

-

Plot n̄ₐ versus pH to determine the protonation constants (pKa values) of the ligand.

-

From the ligand and metal-ligand titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at different pH values.

-

Plot n̄ versus pL (where pL = -log[L]) to generate the formation curve.

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

-

Below is a workflow diagram for the potentiometric titration experiment.

Caption: Workflow for determining stability constants via potentiometric titration.

Characterization of Chelation by UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a valuable technique for confirming complex formation and, in some cases, determining the stoichiometry of the complex. The formation of a DSIDA-transition metal complex often results in a change in the absorption spectrum compared to the free metal ion and ligand.

4.2.1. Confirmation of Complex Formation

Procedure:

-

Prepare solutions of the transition metal salt, DSIDA, and a mixture of the two at the desired pH and concentration.

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 800 nm) for each solution.

-

A shift in the wavelength of maximum absorbance (λₘₐₓ) or a significant change in the molar absorptivity upon mixing the metal and ligand indicates complex formation.

4.2.2. Determination of Stoichiometry by Job's Plot (Method of Continuous Variation)

Procedure:

-

Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. For example, if the total concentration is 1 mM, prepare solutions with mole fractions of the metal from 0 to 1 in increments of 0.1.

-

Measure the absorbance of each solution at a wavelength where the complex absorbs significantly, but the free metal and ligand do not, or their absorption is minimal.

-

Correct the absorbance for any residual absorbance from the free metal and ligand.

-

Plot the corrected absorbance versus the mole fraction of the metal.

-

The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at a mole fraction of approximately 0.33.

Below is a workflow diagram for determining complex stoichiometry using Job's Plot.

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Biological Relevance and Signaling Pathways

The chelation of transition metals by DSIDA and its derivatives has significant implications for drug development, particularly in cancer and neurodegenerative diseases where metal dyshomeostasis is a contributing factor.

Copper Chelation and Cancer: Targeting the MAPK/ERK Pathway

Copper is an essential cofactor for several enzymes involved in cell proliferation and angiogenesis, processes that are hijacked by cancer cells. Elevated copper levels have been observed in various tumors.[4] The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell growth, and its aberrant activation is a hallmark of many cancers.[5] Studies have shown that copper is required for the activity of MEK1/2, a central kinase in the MAPK/ERK pathway.[4][5] By chelating copper, agents like DSIDA could potentially inhibit MEK1/2 activity, thereby downregulating the MAPK/ERK pathway and suppressing tumor growth.

The following diagram illustrates the potential mechanism of action of DSIDA in modulating the MAPK/ERK pathway.

Caption: Potential modulation of the MAPK/ERK pathway by DSIDA via copper chelation.

Zinc Chelation and Neuroinflammation: Modulating the NLRP3 Inflammasome

Zinc is another crucial metal ion involved in a vast array of cellular processes, including neurotransmission and immune responses. Dysregulation of zinc homeostasis has been linked to neurodegenerative diseases. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and releasing pro-inflammatory cytokines.[6][7] Aberrant activation of the NLRP3 inflammasome contributes to neuroinflammation. Studies have shown that zinc is involved in the activation of the NLRP3 inflammasome, and zinc chelation can attenuate its activation.[6][7][8] Therefore, DSIDA, by chelating excess zinc, could potentially serve as a neuroprotective agent by dampening neuroinflammation mediated by the NLRP3 inflammasome.

The diagram below illustrates the potential role of DSIDA in modulating the NLRP3 inflammasome pathway.

Caption: Potential modulation of the NLRP3 inflammasome by DSIDA via zinc chelation.

Conclusion

This compound is a powerful tool for researchers and drug development professionals interested in the roles of transition metals in biological systems. Its well-characterized chelation properties, coupled with its aqueous solubility, make it an ideal model compound for studying the effects of metal sequestration. The quantitative data on stability constants and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of DSIDA and its derivatives. The ability to modulate key signaling pathways, such as the MAPK/ERK and NLRP3 inflammasome pathways, through the chelation of copper and zinc, respectively, highlights the promise of this approach in developing novel treatments for cancer and neuroinflammatory disorders. Further investigation into the specific effects of DSIDA-metal complexes in cellular and in vivo models is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc inhibits high glucose-induced NLRP3 inflammasome activation in human peritoneal mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NLRP3 inflammasome activation in response to metals [frontiersin.org]

- 8. researchgate.net [researchgate.net]

stability constants of Disodium iminodiacetate metal complexes

An In-Depth Technical Guide to the Stability Constants of Disodium (B8443419) Iminodiacetate (B1231623) Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of metal complexes formed with disodium iminodiacetate (Na₂IDA). Iminodiacetic acid (IDA) is a chelating agent that forms stable complexes with a variety of metal ions, making it a significant molecule in fields ranging from environmental science to pharmacology. Understanding the stability of these complexes is crucial for applications such as heavy metal remediation, drug delivery systems, and analytical chemistry.

Introduction to Iminodiacetate Metal Complexes

Iminodiacetic acid (H₂IDA) is a dicarboxylic acid and a tridentate ligand, capable of binding to a central metal ion through its nitrogen atom and the two carboxylate groups. The formation of these complexes is an equilibrium process, and the stability constant (K) is a quantitative measure of the strength of the interaction between the metal ion and the ligand in solution.[1] A higher stability constant indicates a more stable complex.[2]

The complexation reaction can be represented as:

Mⁿ⁺ + L²⁻ ⇌ MLⁿ⁻²

Where Mⁿ⁺ is the metal ion, L²⁻ is the iminodiacetate dianion, and MLⁿ⁻² is the resulting complex. The stability constant, K, is given by:

K = [MLⁿ⁻²] / ([Mⁿ⁺][L²⁻])

This compound is the salt of iminodiacetic acid and is often used in experimental studies due to its solubility in water.

Stability Constants of Metal-Iminodiacetate Complexes

The stability of metal-iminodiacetate complexes varies significantly depending on the metal ion. The following table summarizes the logarithm of the overall stability constants (log β) for various metal ions with iminodiacetate. These values are typically determined at a specific temperature and ionic strength.

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Experimental Conditions |

| Ca(II) | 1.11 | 25 °C, 0.1 M KNO₃ | |

| Co(II) | 6.95 | 12.3 | 25 °C, 0.1 M KCl |

| Cr(III) | Very Stable | Aqueous solution | |

| Cu(II) | 10.55 | 16.15 | 25 °C, 0.1 M NaNO₃ |

| Fe(III) | Very Stable | Aqueous solution | |

| Mg(II) | 2.9 | 20 °C, 0.1 M NaClO₄ | |

| Mn(II) | 4.7 | 7.2 | 20 °C, 0.1 M NaClO₄ |

| Ni(II) | 8.2 | 14.4 | 20 °C, 0.1 M NaClO₄ |

| Pb(II) | 7.5 | 11.2 | 20 °C, 0.1 M NaClO₄ |

| Zn(II) | 7.0 | 12.2 | 20 °C, 0.1 M NaClO₄ |

Note: The stability constants can be influenced by factors such as temperature, ionic strength, and the presence of other competing ligands. The data presented here is a compilation from various sources and should be considered in the context of the specified experimental conditions.[3][4]

Experimental Protocols for Determining Stability Constants

The determination of stability constants is primarily achieved through potentiometric titrations and spectrophotometric methods.

Potentiometric Titration: The Irving-Rossotti Method

Potentiometric titration is a highly accurate method for determining stability constants.[5] The Irving-Rossotti method is a common approach that involves a series of pH titrations.[6][7][8]

Materials and Reagents:

-

pH meter with a glass and reference electrode

-

Thermostated titration vessel

-

Burette

-

Standardized solution of a strong base (e.g., NaOH)

-

Standardized solution of a strong acid (e.g., HCl or HNO₃)

-

This compound (Na₂IDA) solution of known concentration

-

Metal salt solution of known concentration (e.g., nitrate (B79036) or perchlorate (B79767) salt)

-

Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)

Procedure:

-

Preparation of Solutions: Prepare the following three solutions in the titration vessel, ensuring the total volume is constant for each:

-

Acid Solution: A known volume of strong acid and inert electrolyte.

-

Ligand + Acid Solution: The same volume of strong acid and inert electrolyte as the acid solution, plus a known volume of the Na₂IDA solution.

-

Metal + Ligand + Acid Solution: The same volumes of strong acid, inert electrolyte, and Na₂IDA solution as the ligand + acid solution, plus a known volume of the metal salt solution.[6]

-

-

Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.

-

Data Analysis:

-

Plot the pH versus the volume of base added for all three titrations.

-

From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.

-

Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH.

-

Plot n̄ versus pL (-log[L]). From this "formation curve," the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁.[8]

-

Spectrophotometric Method: Job's Method of Continuous Variation

Spectrophotometry can be used when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.[9] Job's method, or the method of continuous variation, is used to determine the stoichiometry of the complex.[10][11][12]

Materials and Reagents:

-

UV-Vis spectrophotometer

-

Matched cuvettes

-

Stock solutions of the metal salt and Na₂IDA of the same molar concentration.

Procedure:

-

Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at approximately 0.67.[10]

-

The stability constant can be calculated from the absorbance data of the solutions.

-

Visualizing Complex Formation and Experimental Workflow

Equilibrium of Metal-Iminodiacetate Complex Formation

The formation of a 1:1 metal-iminodiacetate complex is a dynamic equilibrium process.

Caption: Equilibrium between free metal ions, iminodiacetate, and the metal-ligand complex.

Experimental Workflow for Determining Stability Constants

The general workflow for experimentally determining stability constants involves several key steps, from solution preparation to data analysis.

Caption: A flowchart outlining the key stages in the experimental determination of stability constants.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Complex Formation of Alkyl-N-iminodiacetic Acids and Hard Metal Ions in Aqueous Solution and Solid State | SLU publication database (SLUpub) [publications.slu.se]

- 4. researchgate.net [researchgate.net]

- 5. hakon-art.com [hakon-art.com]

- 6. Potentiometric method irving rossotti methods | Filo [askfilo.com]

- 7. gurukuljournal.com [gurukuljournal.com]

- 8. jetir.org [jetir.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 11. curresweb.com [curresweb.com]

- 12. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide on the Coordination Chemistry and Geometry of Disodium Iminodiacetate

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) iminodiacetate (B1231623), the salt of iminodiacetic acid (IDA), is a versatile chelating agent with significant applications in coordination chemistry, analytical sciences, and pharmacology. Its ability to form stable complexes with a wide range of metal ions has made it a subject of extensive research. This guide provides a comprehensive overview of the coordination chemistry of the iminodiacetate dianion, its preferred geometries, and its relevance in drug development, supported by quantitative data and detailed experimental protocols.

Core Principles of Iminodiacetate Coordination

Iminodiacetic acid (H₂IDA) is an aminodicarboxylic acid that typically exists as a zwitterion in its solid state. In solution, it can be deprotonated to form the iminodiacetate dianion (IDA²⁻), which acts as the primary coordinating species.

Coordination Modes:

The IDA²⁻ ligand is most commonly a tridentate chelating agent , coordinating to a central metal ion through the nitrogen atom of the amino group and one oxygen atom from each of the two carboxylate groups.[1][2] This coordination forms two stable, five-membered chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.[2]

While less common, IDA²⁻ can also exhibit a bidentate coordination mode , binding through the two carboxylate oxygen atoms. This can occur when the metal's coordination sphere is sterically hindered or when other strongly coordinating ligands are present.[2]

Coordination Geometry and Isomerism:

The tridentate nature of IDA²⁻ leads to specific geometries in the resulting metal complexes. In a six-coordinate octahedral complex with a 1:2 metal-to-ligand ratio, [M(IDA)₂]ⁿ⁻, two geometric isomers are possible:

-

Facial (fac) isomer: The three donor atoms of each IDA²⁻ ligand occupy one face of the octahedron.

-

Meridional (mer) isomer: The three donor atoms of each IDA²⁻ ligand are arranged in a plane that bisects the octahedron.

The relative stability of these isomers depends on the metal ion and the experimental conditions.

Quantitative Data on Metal-Iminodiacetate Complexes

The stability and structure of metal-IDA complexes are crucial for their application. The following tables summarize key quantitative data for a range of metal ions.

Table 1: Stability Constants of Metal-Iminodiacetate Complexes

The stability of metal-IDA complexes is quantified by their stepwise (K₁, K₂) and overall (β₂) formation constants. The logarithm of these constants is commonly reported.

-

K₁: [ML]/[M][L]

-

K₂: [ML₂]/[ML][L]

-

β₂ = K₁ * K₂: [ML₂]/[M][L]²

| Metal Ion | Ionic Radius (Å) | log K₁ | log K₂ | log β₂ |

| Mg²⁺ | 0.72 | 3.6 | 2.5 | 6.1 |

| Ca²⁺ | 1.00 | 3.2 | - | 3.2 |

| Mn²⁺ | 0.83 | 7.0 | 4.8 | 11.8 |

| Fe²⁺ | 0.78 | 8.2 | 5.6 | 13.8 |

| Co²⁺ | 0.75 | 9.4 | 6.7 | 16.1 |

| Ni²⁺ | 0.69 | 10.5 | 7.6 | 18.1 |

| Cu²⁺ | 0.73 | 10.6 | 6.1 | 16.7 |

| Zn²⁺ | 0.74 | 8.9 | 6.1 | 15.0 |

| Cd²⁺ | 0.95 | 7.7 | 5.5 | 13.2 |

| Pb²⁺ | 1.19 | 9.0 | 5.8 | 14.8 |

| Fe³⁺ | 0.65 | 15.9 | 11.9 | 27.8 |

| La³⁺ | 1.03 | 7.6 | 6.4 | 14.0 |

| Gd³⁺ | 0.94 | 8.2 | 6.9 | 15.1 |

| Y³⁺ | 0.90 | 8.5 | 7.2 | 15.7 |

Note: Values are approximate and can vary with experimental conditions (temperature, ionic strength).

Table 2: Representative Bond Lengths and Angles in Metal-Iminodiacetate Complexes

The geometry of the coordination sphere is defined by the bond lengths and angles between the metal ion and the donor atoms of the IDA²⁻ ligand.

| Complex | Isomer | M-N (Å) | M-O (Å) | O-M-O (°) | N-M-O (°) |

| NH₄[Co(IDA)₂]·2H₂O | mer | 1.94 | 1.90-1.92 | 90.5-93.2 | 86.1-94.8 |

| [Ni(IDA)(H₂O)₃] | fac | 2.08 | 2.06-2.10 | 88.9-92.1 | 81.3-82.4 |

Relevance in Drug Development

The strong chelation properties of IDA and its derivatives are of significant interest in drug development, particularly in the design of enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibition:

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix.[3] Overexpression of certain MMPs is associated with various diseases, including cancer metastasis and arthritis. The catalytic activity of MMPs is dependent on a Zn²⁺ ion in the active site.[3]

IDA derivatives can be designed to act as MMP inhibitors by chelating the active site Zn²⁺ ion, thereby rendering the enzyme inactive.[4] The inhibitor binds to the zinc ion, blocking the binding of the natural substrate and preventing catalysis.[4]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of metal-IDA complexes.

4.1 Synthesis of Potassium bis(iminodiacetato)cobaltate(III) dihydrate, K[Co(IDA)₂]·2H₂O

This protocol describes the synthesis of the Co(III) complex of IDA.

-

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Iminodiacetic acid (H₂IDA)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Ethanol

-

Deionized water

-

-

Procedure:

-

Dissolve iminodiacetic acid in a minimal amount of a 2M KOH solution to form the dipotassium (B57713) salt.

-

In a separate beaker, dissolve cobalt(II) chloride hexahydrate in deionized water.

-

Slowly add the cobalt(II) chloride solution to the potassium iminodiacetate solution with constant stirring.

-